Cas no 29873-67-4 (b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate)

b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate structure
29873-67-4 structure
Product Name:b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate
CAS No:29873-67-4
MF:C28H38O19
MW:678.5899310112
CID:280931
PubChem ID:219901
Update Time:2025-04-19

b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranose,6-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-, 1,2,3,4-tetraacetate
    • [3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
    • 6-O-(2-O,3-O,4-O,6-O-Tetraacetyl-α-D-galactopyranosyl)-β-D-glucopyranose tetraacetate
    • 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
    • AC1L57QI
    • AC1Q60N6
    • AGN-PC-000I7O
    • AR-1B5188
    • KST-1B5305
    • Melibiose octaacetate
    • melibioseperacetate
    • NSC1689
    • NSC231325
    • 49587-35-1
    • 6-O-(2-O,3-O,4-O,6-O-Tetraacetyl-alpha-D-galactopyranosyl)-beta-D-glucopyranose tetraacetate
    • 72691-29-3
    • GNTLGGDVHFXGLI-UHFFFAOYSA-N
    • NSC-1689
    • 29873-67-4
    • .BETA.-MELIBIOSE, OCTAACETATE
    • FT-0661375
    • NSC-231325
    • DTXSID40277330
    • 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose #
    • Melibiose peracetate
    • Inchi: 1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3
    • InChI Key: GNTLGGDVHFXGLI-UHFFFAOYSA-N
    • SMILES: O1C(COC(C)=O)C(C(C(C1OCC1C(C(C(C(OC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 678.20064
  • Monoisotopic Mass: 678.20072898g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 20
  • Complexity: 1200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 238Ų

Experimental Properties

  • PSA: 238.09
  • LogP: -0.83080
Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd